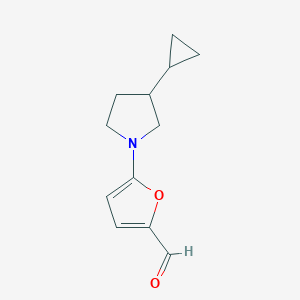
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H15NO2 It is a furan derivative, characterized by a furan ring substituted with a cyclopropylpyrrolidinyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Cyclopropylpyrrolidinyl Group: This step involves the reaction of a suitable furan derivative with a cyclopropylpyrrolidine precursor under appropriate conditions, such as using a base or a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of various functional materials.
Mécanisme D'action
The mechanism of action of 5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the cyclopropylpyrrolidinyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
5-(3-Cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both the cyclopropylpyrrolidinyl group and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
5-(3-cyclopropylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-11-3-4-12(15-11)13-6-5-10(7-13)9-1-2-9/h3-4,8-10H,1-2,5-7H2 |
Clé InChI |
QGBGDCWOLZYKAW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CCN(C2)C3=CC=C(O3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


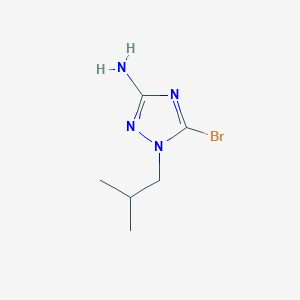
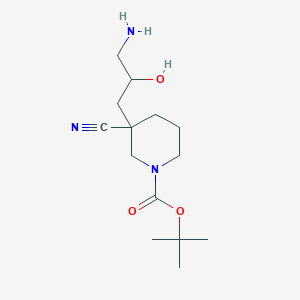
![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)
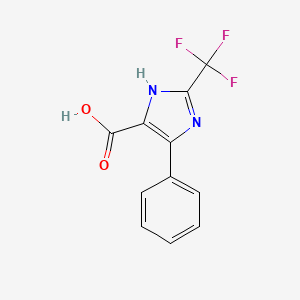


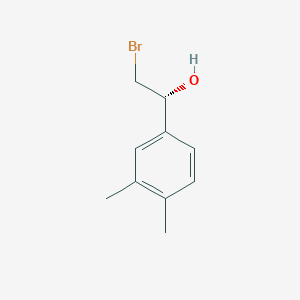
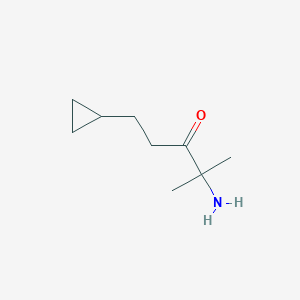
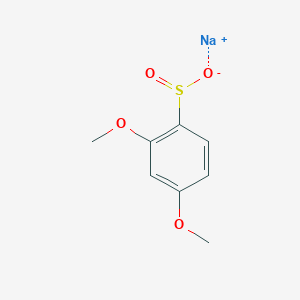
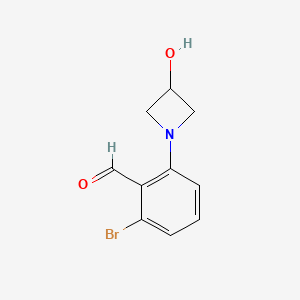

![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)
